molecular formula C13H19N3S B3032865 1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea CAS No. 59815-13-3

1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea

Cat. No.: B3032865
CAS No.: 59815-13-3
M. Wt: 249.38 g/mol
InChI Key: BNWFMBJOPOAAML-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea is a useful research compound. Its molecular formula is C13H19N3S and its molecular weight is 249.38 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and DNA Binding Studies

Research has shown the potential of thiourea derivatives in molecular docking and DNA binding. For instance, a study synthesized a compound closely related to 1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea and performed computational quantum chemical studies and molecular docking with B-DNA. The compound exhibited significant DNA binding potential (Mushtaque et al., 2016).

Crystallographic Studies

A study on a thiourea derivative highlighted its crystallographic characteristics, including the formation of centrosymmetric dimers and supramolecular chains, which are relevant in the field of crystal engineering and material science (Salam et al., 2011).

Cytotoxicity and Cell Cycle Analysis

Another study synthesized a thiourea derivative and analyzed its cytotoxic nature and cell cycle impact. Such studies are crucial in evaluating the potential therapeutic applications of these compounds in cancer research (Mushtaque et al., 2017).

Antidiabetic and Anticorrosive Properties

Thiourea derivatives have been investigated for their antidiabetic potentials. One study examined the glucose-6-phosphatase inhibitory and antidiabetic effects of thiourea derivatives in animal models (Naz et al., 2020). Additionally, thiourea compounds have shown efficacy as corrosion inhibitors, protecting metals in acidic environments (Zhang et al., 2018).

HIV-1 Reverse Transcriptase Inhibition

In the field of antiviral research, thiourea derivatives have been evaluated for their inhibitory activity against HIV-1 reverse transcriptase, a key enzyme in the life cycle of HIV (Heinisch et al., 1997).

Antimicrobial and Antioxidant Agents

The antimicrobial and antioxidant properties of nicotinoyl thioureas have been studied, with compounds exhibiting activity against bacteria causing nosocomial infections and strong antioxidant properties (Özgeriş, 2021).

Enzyme Inhibition and Mercury Sensing

Thiourea derivatives have been identified as efficient enzyme inhibitors and sensors for toxic metals like mercury. These applications are significant in the fields of biochemistry and environmental monitoring (Rahman et al., 2021).

Safety and Hazards

Safety precautions for handling 1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

1-cyclohexyl-3-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h4-5,8-9,12H,1-3,6-7,10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWFMBJOPOAAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404547
Record name 1-cyclohexyl-3-(pyridin-3-ylmethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59815-13-3
Record name 1-cyclohexyl-3-(pyridin-3-ylmethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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